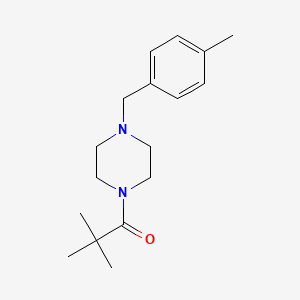![molecular formula C16H22F2N2O3 B5170884 (3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5170884.png)
(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as DFP-10825 and is a selective dopamine D4 receptor agonist.
Wirkmechanismus
The mechanism of action of (3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol is primarily through its interaction with dopamine D4 receptors. This compound has a high affinity for these receptors and acts as a selective agonist. Activation of these receptors has been linked to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol are primarily due to its interaction with dopamine D4 receptors. Activation of these receptors has been linked to increased dopamine release in the prefrontal cortex, which has been shown to improve cognitive function and reduce symptoms of neurological disorders such as schizophrenia, ADHD, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its high selectivity for dopamine D4 receptors. This allows researchers to study the specific effects of dopamine D4 receptor activation without the confounding effects of other receptors. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research of (3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol. One potential direction is the development of new therapeutic applications for this compound in the treatment of neurological disorders. Another potential direction is the study of the long-term effects of dopamine D4 receptor activation on cognitive function and neurological health. Additionally, further research may be needed to optimize the synthesis method of this compound to make it more accessible for lab experiments.
Synthesemethoden
The synthesis of (3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol is a complex process that involves multiple steps. The synthesis begins with the reaction of 2-(difluoromethoxy)benzaldehyde with (S)-(-)-4-benzyl-2-oxazolidinone to form the corresponding chiral imine. The chiral imine is then reduced with sodium borohydride to obtain the chiral amine. The chiral amine is then reacted with 4-morpholinecarboxylic acid to form the final product, (3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential therapeutic applications. One of the major scientific research applications of this compound is in the treatment of neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. This compound has been shown to have a high affinity for dopamine D4 receptors, which are primarily located in the prefrontal cortex of the brain. Activation of these receptors has been linked to improved cognitive function and reduced symptoms of neurological disorders.
Eigenschaften
IUPAC Name |
(3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O3/c17-16(18)23-15-4-2-1-3-12(15)9-19-10-13(14(21)11-19)20-5-7-22-8-6-20/h1-4,13-14,16,21H,5-11H2/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXKXDVELDFUTD-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5170806.png)
![N-(2-methoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5170811.png)
![3-{[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5170814.png)
![N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5170818.png)
![N-(1-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5170838.png)

![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5170852.png)
![N-[2-(tert-butylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5170853.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5170860.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5170864.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5170869.png)
![4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170882.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B5170905.png)
![N-[3-(4-morpholinyl)propyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B5170914.png)